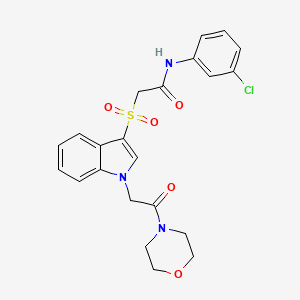

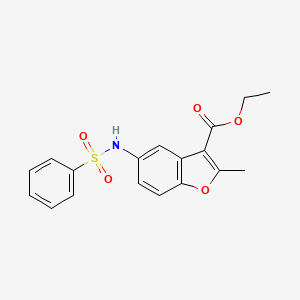

4-(tert-butyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(tert-butyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with tert-butyl and piperazine moieties have been synthesized and studied, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of aromatic nucleophilic substitution reactions and condensation reactions. For instance, the synthesis of polyamides derived from 4-tert-butylcatechol involves the reaction with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide . Another related compound, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate . These methods suggest that the synthesis of the compound would likely involve similar nucleophilic substitution or amination reactions, possibly followed by a condensation step to introduce the triazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing bond lengths and angles typical for such piperazine-carboxylate structures . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These analyses suggest that the compound would also exhibit a well-defined molecular structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactions of related compounds are not extensively discussed in the provided papers. However, the synthesis processes themselves involve chemical reactions that are fundamental to the formation of the compounds, such as the phosphorylation reaction used to prepare polyamides and the condensation reaction for the synthesis of oxadiazole derivatives . These reactions indicate that the compound may also be reactive towards nucleophiles and could participate in condensation reactions to form more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility in polar solvents, thermal stability with high glass transition temperatures, and the formation of transparent, flexible films . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited weak C–H···O intermolecular interactions and aromatic π–π stacking interactions in its crystal structure, which contribute to its solid-state architecture . These properties suggest that the compound may also display similar solubility characteristics, thermal stability, and intermolecular interactions, which could be explored through experimental studies.

Scientific Research Applications

Synthesis and Polymer Applications

The chemical compound 4-(tert-butyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is involved in the synthesis of various polymers and materials, demonstrating its utility in creating substances with desirable thermal and physical properties. For instance, derivatives of this compound have been used in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, showing high solubility, transparency, and thermal stability, useful for producing films with significant mechanical strength and chemical resistance (Hsiao, Yang, & Chen, 2000).

Antipsychotic Potential

Exploration into the antipsychotic potential of related structures has highlighted the importance of heterocyclic carboxamides, including analogues of the compound , in targeting the dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. These findings suggest potential therapeutic applications in managing psychiatric conditions such as schizophrenia, with certain derivatives showing potent in vivo activities and minimal extrapyramidal side effects, indicative of their potential as atypical antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Chemical Synthesis and Drug Design

The compound's structure is conducive to modifications that enable the synthesis of a diverse array of molecules, including those with applications in drug design and chemical synthesis. For example, it serves as a precursor or intermediate in the synthesis of molecules with enhanced luminescent properties, critical for developing probes and sensors for biological and materials science research (Ladouceur, Fortin, & Zysman‐Colman, 2011). Additionally, its derivatives have been evaluated for antimicrobial activities, highlighting the compound's role in generating novel therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

properties

IUPAC Name |

4-tert-butyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2/c1-18-5-11-22(12-6-18)31-17-23(28-29-31)25(33)30-15-13-21(14-16-30)27-24(32)19-7-9-20(10-8-19)26(2,3)4/h5-12,17,21H,13-16H2,1-4H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYMOOVMBXASDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)

![N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2526655.png)

![6-(3-Methoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526658.png)

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)

![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)